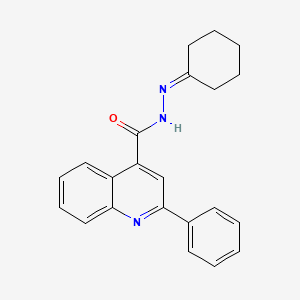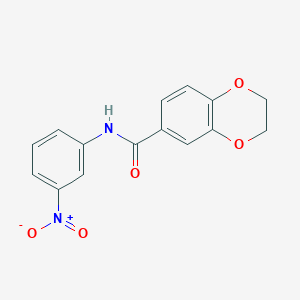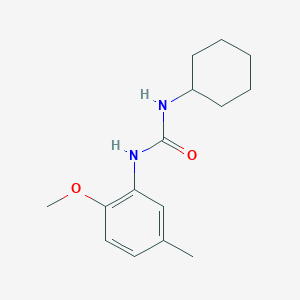
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide, also known as CCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. CCQ is a hydrazine derivative that is synthesized through a multistep process involving the condensation of quinoline-4-carboxaldehyde with cyclohexylidene hydrazine and subsequent cyclization.
作用机制
The mechanism of action of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide also exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines. Furthermore, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been found to activate the AMPK signaling pathway, which plays a key role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the reduction of inflammation, and the improvement of glucose metabolism. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has also been found to have antioxidant properties and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential pharmacological activities. However, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide also has some limitations, such as its low solubility in water and limited bioavailability.
未来方向
There are several potential future directions for research on N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide. One area of interest is the development of novel N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide, which could lead to the development of new therapeutic strategies. Additionally, the potential use of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and diabetes warrants further investigation.
合成方法
The synthesis of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide involves the condensation of quinoline-4-carboxaldehyde with cyclohexylidene hydrazine in the presence of an acid catalyst, followed by cyclization to form the hydrazine derivative. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
科学研究应用
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been extensively studied for its potential pharmacological properties, including its anti-cancer, anti-inflammatory, and anti-diabetic effects. Several studies have reported that N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Additionally, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
属性
IUPAC Name |
N-(cyclohexylideneamino)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(25-24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGJGTWDJALCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)


![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)


![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)

![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)